Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide
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Overview
Description
Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, piperidine, and brominating agents. The reaction conditions may involve:
Step 1: Formation of the thiopheneacetamido intermediate through a condensation reaction.
Step 2: Alkylation of the intermediate with piperidine under basic conditions.
Step 3: Bromination of the final product to obtain the piperidinium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring to dihydrothiophene derivatives.
Substitution: Nucleophilic substitution reactions on the piperidinium ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted piperidinium salts.
Scientific Research Applications
Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Piperidinium Salts: Other piperidinium salts with different substituents.
Thiophene Derivatives: Compounds with similar thiophene-based structures.
Amido Compounds: Molecules with amido functional groups.
Uniqueness
Piperidinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
26058-55-9 |
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Molecular Formula |
C21H29BrN2O2S |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |
InChI |
InChI=1S/C21H29N2O2S.BrH/c1-22(13-16-23(2)14-7-4-8-15-23)20(24)21(25,19-12-9-17-26-19)18-10-5-3-6-11-18;/h3,5-6,9-12,17,25H,4,7-8,13-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OJNCFUCHMPHGBE-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC[N+]1(CCCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
Origin of Product |
United States |
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